molecular formula C8H13N3O2 B015587 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione CAS No. 41740-15-2

6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

Cat. No. B015587
CAS RN: 41740-15-2
M. Wt: 183.21 g/mol
InChI Key: WPEWOBMDJKQYJK-UHFFFAOYSA-N
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Patent
US08614319B2

Procedure details

12.69 grams (0.14 mol) of diethylurea and 11.90 grams (0.14 mol) of cyanoacetic acid were heated in acetic anhydride at 60° C. for 3 hours, under dry atmosphere. Thereafter, the acetic anhydride and remaining cyanoacetic acid were evaporated, 5% sodium hydroxide was added and the mixture was stirred and cooled. 20 grams of 6-amino-1,3-diethyluracil were obtained as a precipitate. 11.8 grams of sodium nitrite in 70 ml water were then added while cooling and stirring and the solution was then acidified by adding 70 ml acetic acid. The mixture was stirred at room temperature for additional 2.5 hours. The resulting precipitate was filtered, washed with water, ethanol and finally ether so afford 10.1 grams of 6-amino-1,3-diethyl-5-nitrosouracil, as a violet product.
Quantity
12.69 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]([NH:6][CH2:7][CH3:8])=[O:5])[CH3:2].[C:9](CC(O)=O)#[N:10].C(O[C:19](=[O:21])[CH3:20])(=O)C>>[NH2:10][C:9]1[N:6]([CH2:7][CH3:8])[C:4](=[O:5])[N:3]([CH2:1][CH3:2])[C:19](=[O:21])[CH:20]=1

Inputs

Step One
Name
Quantity
12.69 g
Type
reactant
Smiles
C(C)NC(=O)NCC
Name
Quantity
11.9 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
under dry atmosphere
CUSTOM
Type
CUSTOM
Details
were evaporated
ADDITION
Type
ADDITION
Details
5% sodium hydroxide was added
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(N(C(N1CC)=O)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.